molecular formula C13H12N2O3 B1463933 Methyl 3-amino-4-(3-pyridyloxy)benzoate CAS No. 190848-30-7

Methyl 3-amino-4-(3-pyridyloxy)benzoate

Cat. No. B1463933
M. Wt: 244.25 g/mol
InChI Key: QBLMEVYGRSPPMP-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-methoxybenzoate” is a compound with the molecular formula C9H11NO3 . Another related compound is “Methyl 3-amino-4-(benzylamino)benzoate” with the molecular formula C15H16N2O2 .


Synthesis Analysis

While specific synthesis information for “Methyl 3-amino-4-(3-pyridyloxy)benzoate” was not found, a related compound, “2-amino-4-methylpyridinium-4-hydroxybenzolate”, was synthesized using the slow solvent evaporation (SSE) method .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4-methoxybenzoate” has an average mass of 181.189 Da and a monoisotopic mass of 181.073898 Da . The “Methyl 3-amino-4-(benzylamino)benzoate” has an average mass of 256.300 Da and a monoisotopic mass of 256.121185 Da .


Physical And Chemical Properties Analysis

“Methyl 3-amino-4-methoxybenzoate” has a molecular formula of CHNO, an average mass of 181.189 Da, and a monoisotopic mass of 181.073898 Da .

Safety And Hazards

While specific safety and hazard information for “Methyl 3-amino-4-(3-pyridyloxy)benzoate” was not found, a related compound, “Methyl 3-aminobenzoate”, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

methyl 3-amino-4-pyridin-3-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-13(16)9-4-5-12(11(14)7-9)18-10-3-2-6-15-8-10/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLMEVYGRSPPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-(3-pyridyloxy)benzoate

Synthesis routes and methods

Procedure details

71 g of methyl 3-nitro-4-(3-pyridyloxy)benzoate and 52 g of iron powder are stirred in 500 ml of MeOH and, at RT, 500 ml of saturated aqueous HCl solution are slowly added. The mixture is then stirred at RT for 2 h and then the volatile constituents are removed in vacuo. The residue is stirred with 300 ml of saturated aqueous Na2CO3 solution (pH=11), and the precipitate is filtered off with suction. This precipitate is then extracted by boiling twice with 500 ml of EA each time, and the filtrate is extracted twice with 500 ml of EA each time. The combined EA phase is washed twice with 500 ml of water each time and dried over Na2SO4, and the solvent is removed in vacuo. 30 g of yellow-brown crystals, mp 101° C., are obtained.
Name
methyl 3-nitro-4-(3-pyridyloxy)benzoate
Quantity
71 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
52 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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